molecular formula C23H26N4O2S2 B3667623 3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE

3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B3667623
M. Wt: 454.6 g/mol
InChI Key: LTTDLTQYEAXGJD-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a unique combination of cyclohexyl, pyrrolidinyl, pyrido[1,2-a]pyrimidinyl, and thiazolanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the pyrrolidinyl group, and finally the formation of the thiazolanone ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies, such as molecular docking and in vitro assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazolanone derivatives, pyrido[1,2-a]pyrimidine analogs, and molecules with cyclohexyl or pyrrolidinyl groups.

Uniqueness

The uniqueness of 3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2/c1-15-8-7-13-26-19(15)24-20(25-11-5-6-12-25)17(21(26)28)14-18-22(29)27(23(30)31-18)16-9-3-2-4-10-16/h7-8,13-14,16H,2-6,9-12H2,1H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTDLTQYEAXGJD-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
Reactant of Route 3
3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
Reactant of Route 4
3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
Reactant of Route 6
3-CYCLOHEXYL-5-{(Z)-1-[9-METHYL-4-OXO-2-(1-PYRROLIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE

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